molecular formula C13H20N2O2 B1518050 (6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1156397-47-5

(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1518050
CAS No.: 1156397-47-5
M. Wt: 236.31 g/mol
InChI Key: VTFHZHLFHONCBJ-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : Yang, Pan, and List (2009) described the synthesis of a related compound, Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, via asymmetric Mannich reaction. This synthesis method is relevant for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Crystallographic Studies : Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on a similar compound, (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These studies contribute to understanding the molecular structure and crystallization behavior of similar carbamate compounds (Kant, Singh, & Agarwal, 2015).

  • Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of related carbamic acid tert-butyl esters, exploring their chemical properties and potential applications in medicinal chemistry and materials science. For instance, Hao et al. (2000) discussed the synthesis of quinazolic acid derivatives (Hao, Ohkura, Amii, & Uneyama, 2000), and Kocaokutgen et al. (2005) explored the spectroscopic and thermal properties of an azo-ester dye containing tert-butyl phenyl groups (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).

Pharmacological and Biological Applications

  • Pharmacological Action Studies : Early studies like those by Aeschlimann and Reinert (1931) explored the pharmacological actions of carbamic esters, including their toxicities and effects on physiological processes (Aeschlimann & Reinert, 1931).

  • Synthesis for Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, for evaluating their cytotoxicity against human cancer cell lines, demonstrating the potential of similar compounds in cancer treatment (Kumar et al., 2009).

Properties

IUPAC Name

tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8-6-7-10(14)11(9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFHZHLFHONCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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